VU0631019

5-HT2B antagonist serotonin receptor IC50

Researchers studying 5-HT2B in PAH, valvular heart disease, and fibrosis often face CNS confounds from brain-penetrant tool compounds. VU0631019 eliminates this with high peripheral restriction (P-gp efflux ratio 25) and potent on-target selectivity. - Selective 5-HT2B antagonism: IC50 29 nM; minimal 5-HT2A/2C off-target activity (<50% inhibition at 10 μM) - Peripheral restriction: High P-gp efflux ratio (25) prevents CNS exposure, enabling clean peripheral phenotypes - Reliable reference standard for target engagement assays, P-gp substrate studies, and chronic fibrosis/cardiopathy models

Molecular Formula C20H26ClN3O2
Molecular Weight 375.9 g/mol
Cat. No. B2908405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0631019
Molecular FormulaC20H26ClN3O2
Molecular Weight375.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H26ClN3O2/c1-14-11-17(15(2)26-14)13-24-9-7-16(8-10-24)12-22-20(25)23-19-6-4-3-5-18(19)21/h3-6,11,16H,7-10,12-13H2,1-2H3,(H2,22,23,25)
InChIKeyOGJNQNCBXLQLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea (VU0631019): A Peripherally Restricted 5-HT2B Antagonist for Cardiovascular and Pulmonary Research


1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea, also designated VU0631019 (CAS: 1235656-95-7), is a synthetic small-molecule antagonist of the serotonin 5-HT2B receptor. It belongs to the piperidin-4-yl urea chemical class and has been characterized as a potent, selective, and peripherally restricted tool compound [1]. Its structural features include a 2-chlorophenyl urea moiety, a piperidine ring, and a 2,5-dimethylfuran-3-ylmethyl substituent .

Why Substituting 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea with Other Piperidine Ureas Is Scientifically Unjustified


Piperidine urea derivatives exhibit profound structure-activity relationship (SAR) sensitivity, where minor modifications to the N-substituents can drastically alter receptor selectivity, potency, and drug-like properties. For 5-HT2B antagonists, the specific combination of a 2-chlorophenyl group and a 2,5-dimethylfuran-3-ylmethyl piperidine appendage in VU0631019 is essential for achieving the unique balance of high 5-HT2B antagonism (IC50 29 nM), minimal off-target activity at 5-HT2A/2C, and strong P-gp efflux-mediated peripheral restriction [1]. Even closely related analogs such as VU0530244 and VU0544894, while sharing the core piperidine urea scaffold, differ in potency (17.3 nM and 5.3 nM, respectively) and efflux ratios (12.3 and 0.59), underscoring that small structural variations yield functionally distinct compounds [1]. Generic substitution risks introducing undesired central nervous system exposure or altered selectivity profiles, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea (VU0631019) Against Comparator Antagonists


5-HT2B Antagonist Potency: VU0631019 Exhibits 29 nM IC50, Comparable to Reference Antagonists

VU0631019 demonstrates potent antagonism of the 5-HT2B receptor with an IC50 of 29 nM in a radioligand binding assay [1]. This potency is on par with other advanced 5-HT2B antagonists such as VU0530244 (IC50 = 17.3 nM) and is significantly more potent than the classic antagonist SB-204741 (pKi = 7.1, corresponding to IC50 ~79 nM) [2]. The 29 nM value places VU0631019 among the more potent piperidine urea-based 5-HT2B antagonists identified to date [1].

5-HT2B antagonist serotonin receptor IC50 pulmonary arterial hypertension

Selectivity Profile: Minimal Off-Target Activity at 5-HT2A and 5-HT2C Receptors

VU0631019 demonstrates excellent selectivity for 5-HT2B over the closely related serotonin receptor subtypes 5-HT2A and 5-HT2C, with <50% inhibition at a concentration of 10 μM in radioligand binding assays [1]. This profile is comparable to other highly selective 5-HT2B antagonists like VU0530244 and VU0544894, which also show <50% inhibition at 10 μM against these off-targets [1]. In contrast, many early-generation 5-HT2B antagonists exhibit significant cross-reactivity with 5-HT2C (e.g., SB-200646 shows 50-fold selectivity for 5-HT2B/2C) [2].

receptor selectivity 5-HT2A 5-HT2C off-target

Peripheral Restriction: High P-gp Efflux Ratio (25) Limits Brain Penetration, Minimizing CNS Adverse Effects

VU0631019 exhibits a high P-glycoprotein (P-gp) efflux ratio of 25 in MDCK cell monolayers, predicting very limited potential for brain penetration in humans [1]. This peripheral restriction profile is superior to that of the comparator VU0544894 (efflux ratio 0.59) and comparable to VU0530244 (efflux ratio 12.3) [1]. The strong efflux ratio indicates that VU0631019 is actively transported out of the central nervous system, a critical feature for 5-HT2B antagonists intended for peripheral indications such as pulmonary arterial hypertension (PAH), where centrally-mediated side effects must be avoided [2].

P-gp efflux blood-brain barrier peripheral restriction CNS safety

Structural Differentiation: The 2,5-Dimethylfuran-3-ylmethyl Moiety Confers Unique Physicochemical and Pharmacological Properties

The presence of the 2,5-dimethylfuran-3-ylmethyl substituent on the piperidine nitrogen distinguishes VU0631019 from simpler piperidine urea 5-HT2B antagonists. While direct comparative binding data for furan-substituted versus non-furan analogs is not available in the same assay system, class-level SAR studies on piperidine ureas indicate that heteroaryl appendages significantly modulate both receptor affinity and efflux transporter recognition [1][2]. The 2,5-dimethylfuran moiety, in particular, introduces steric bulk and lipophilicity (calculated logP ~4.5) that likely contribute to the observed P-gp efflux and may influence metabolic stability [3]. In contrast, the unsubstituted furan analog 1-(2-chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea lacks the methyl groups and would be expected to exhibit different pharmacokinetic behavior, though no direct comparative data has been published.

structure-activity relationship 2,5-dimethylfuran piperidine urea SAR

Optimal Research and Industrial Applications for 1-(2-Chlorophenyl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea (VU0631019)


Pulmonary Arterial Hypertension (PAH) and Cardiovascular Disease Models

VU0631019's potent and selective 5-HT2B antagonism (IC50 29 nM) combined with its peripheral restriction profile makes it an ideal tool compound for investigating the role of 5-HT2B in PAH, valvular heart disease, and related cardiopathies [1]. Its limited brain penetration minimizes confounding CNS effects, allowing researchers to focus on peripheral vascular and cardiac phenotypes.

In Vitro Receptor Selectivity Profiling and Assay Development

With demonstrated selectivity over 5-HT2A and 5-HT2C (<50% inhibition at 10 μM) [1], VU0631019 serves as a reliable reference antagonist for establishing 5-HT2B-specific assays. It can be used to validate target engagement in cellular models and to benchmark novel 5-HT2B antagonists in head-to-head comparative studies.

Pharmacokinetic and Transporter Studies Focusing on P-gp Efflux

The high P-gp efflux ratio (25) of VU0631019 positions it as a model substrate for studying transporter-mediated drug disposition and blood-brain barrier penetration [1]. It can be employed in MDCK-MDR1 or Caco-2 assays to investigate P-gp-mediated efflux mechanisms and to screen for compounds with desired peripheral restriction properties.

Chemical Biology Studies of 5-HT2B Signaling in Fibrosis and Remodeling

5-HT2B receptor signaling has been implicated in tissue fibrosis and remodeling processes. VU0631019's favorable potency and selectivity profile enables its use in chronic in vivo studies aimed at elucidating 5-HT2B's contribution to pathological fibrosis, provided that appropriate dosing regimens are established to maintain peripheral exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0631019

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.